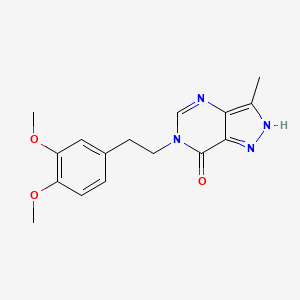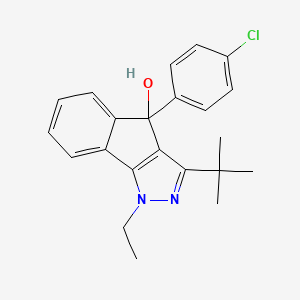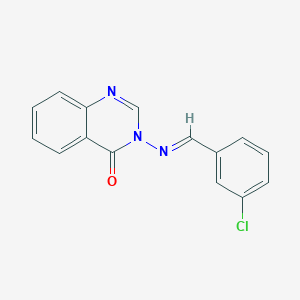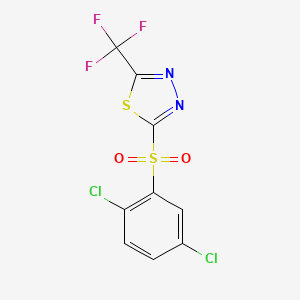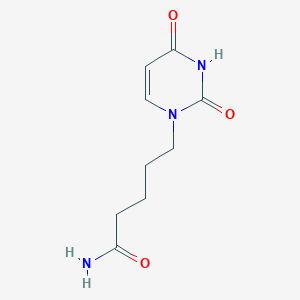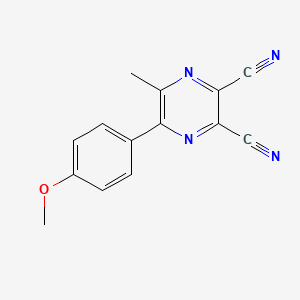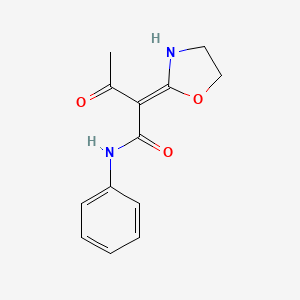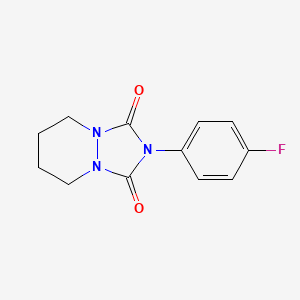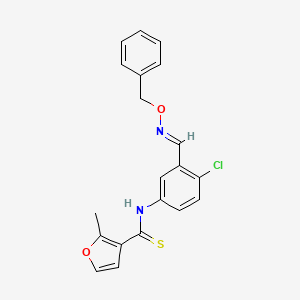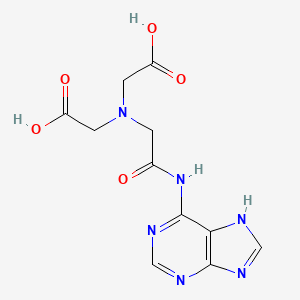
2,2'-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid is a complex organic compound that features a purine base linked to a diacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a purine derivative with a diacetic acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid derivatives: These compounds have similar structures but with slight modifications that can alter their properties.
Other purine-based compounds: Compounds such as adenine and guanine share the purine base structure but differ in their functional groups and overall properties.
Uniqueness
What sets 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid apart is its unique combination of a purine base with a diacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
142210-17-1 |
|---|---|
Molekularformel |
C11H12N6O5 |
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-oxo-2-(7H-purin-6-ylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N6O5/c18-6(1-17(2-7(19)20)3-8(21)22)16-11-9-10(13-4-12-9)14-5-15-11/h4-5H,1-3H2,(H,19,20)(H,21,22)(H2,12,13,14,15,16,18) |
InChI-Schlüssel |
DSVXUAFUKQJQTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


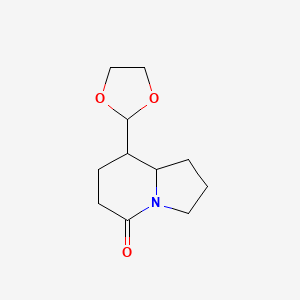
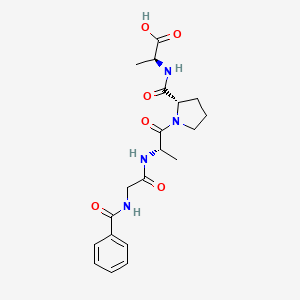
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
